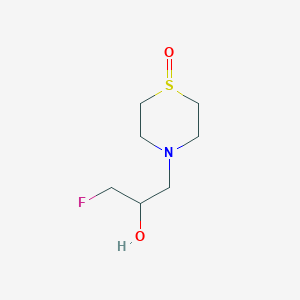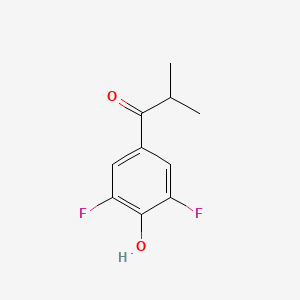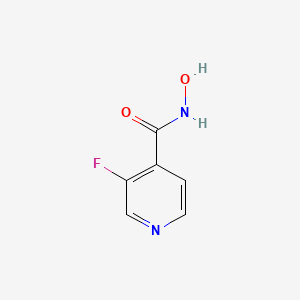![molecular formula C12H13F2N B13304730 4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)
4-[(3,4-Difluorophenyl)methylidene]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Difluorophenyl)methylidene]piperidine is a chemical compound with the molecular formula C12H14F2N. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Difluorophenyl)methylidene]piperidine typically involves the reaction of piperidine with 3,4-difluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,4-Difluorophenyl)methylidene]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-Difluorophenyl)methylidene]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(3,4-Difluorophenyl)methylidene]piperidine involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3,4-Dichlorophenyl)methylidene]piperidine
- 4-[(3,4-Dimethylphenyl)methylidene]piperidine
- 4-[(3,4-Dimethoxyphenyl)methylidene]piperidine
Uniqueness
4-[(3,4-Difluorophenyl)methylidene]piperidine is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.
Eigenschaften
Molekularformel |
C12H13F2N |
|---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
4-[(3,4-difluorophenyl)methylidene]piperidine |
InChI |
InChI=1S/C12H13F2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,7-8,15H,3-6H2 |
InChI-Schlüssel |
MVYGXIKKBUTSAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1=CC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13304647.png)
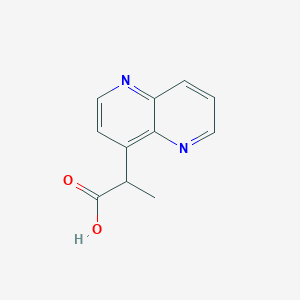
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13304661.png)


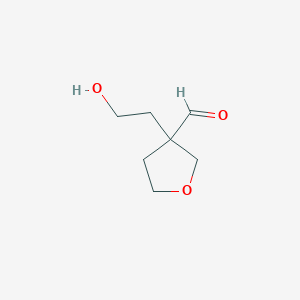

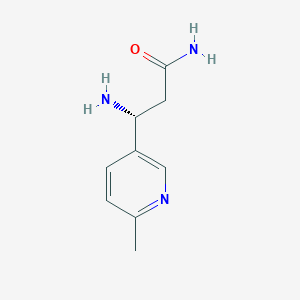
![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13304705.png)
